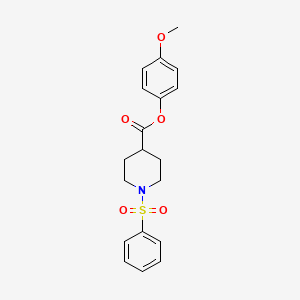
2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a synthetic organic compound belonging to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazole Moiety: The synthesis begins with the preparation of 2-phenyl-2H-benzotriazole through the reaction of o-phenylenediamine with nitrous acid.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced at the 4-position of the benzene ring using methanol in the presence of a suitable catalyst.
Amidation: Finally, the benzotriazole moiety is coupled with the fluorinated and methoxylated benzene ring through an amidation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and benzotriazole moieties.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., K2CO3) and solvents (e.g., toluene, THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl or diaryl compounds.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, particularly as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of galectin-3, a protein involved in various cellular processes, including cell adhesion, migration, and apoptosis . The compound’s fluorinated and methoxylated structure enhances its binding affinity and specificity for these targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-methoxybenzamide: Lacks the benzotriazole moiety, resulting in different chemical and biological properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a methoxy group, leading to variations in reactivity and applications.
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-2H-benzotriazol-5-yl)benzamide: Similar structure but with a methyl group on the benzotriazole moiety, affecting its chemical behavior and biological activity.
Uniqueness
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to its combination of fluorine atoms, methoxy group, and benzotriazole moiety. This unique structure imparts specific chemical properties, such as high thermal stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O2/c1-30-19-17(23)15(21)14(16(22)18(19)24)20(29)25-10-7-8-12-13(9-10)27-28(26-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHTRWWWUECCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5043539.png)
![N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5043552.png)
![(4-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5043565.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5043569.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5043580.png)
![5-{[4-(3-fluorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5043587.png)

![(5E)-5-[[2-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5043611.png)
![[1-methyl-1-(1-{1-[(phenylthio)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B5043613.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5043614.png)
![5-(3,4-dimethoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5043617.png)

![N-(3-{N-[(1,3-benzodioxol-5-yloxy)acetyl]ethanehydrazonoyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B5043627.png)
